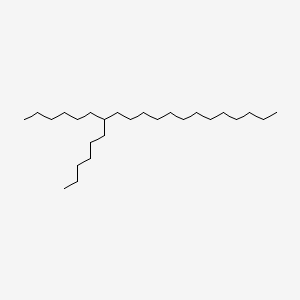
7-Hexylicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hexylicosane , also known as eicosane , is an organic compound with the molecular formula C₂₆H₅₄ . It belongs to the class of alkanes and is characterized by a straight-chain hydrocarbon structure. The compound consists of 26 carbon atoms and 54 hydrogen atoms. Its systematic IUPAC name is 7-hexyl eicosane .
Wissenschaftliche Forschungsanwendungen
Chemical Biology Studies and Metabolic Engineering
- 7-Hexylicosane has potential relevance in chemical biology studies, particularly in metabolic engineering. For example, research on SCFA-hexosamine analogues indicates that specific structural modifications can dramatically alter biological activities, such as metabolic flux and cytotoxicity. This kind of research can help in designing molecules for specific applications, like cancer treatment or glycomics applications (Aich et al., 2008).
Environmental Biomonitoring
- This compound plays a role in environmental biomonitoring. A study investigating the exposure to the fragrance chemical 7-hydroxycitronellal in Germany utilized biomonitoring to understand the population's exposure levels. Such studies are crucial for assessing environmental and health impacts of widespread chemicals (Pluym et al., 2020).
Antioxidant Activity Studies
- The compound exhibits antioxidant properties, which are significant in pharmacology and food sciences. For instance, a study on 7-hydroxy-5,6,4'-trimethoxyflavone isolated from Lippia rugosa showed potent antioxidative activity. Research in this area contributes to understanding how such compounds can be utilized in medicinal and dietary applications (Momeni et al., 2016).
Glycoprotein Component Studies
- Investigations into glycoprotein components, such as those examining umbelliferone's influence on diabetic rats, shed light on how this compound derivatives can affect glycemic control and glycoprotein levels. This kind of research is crucial for developing treatments for diabetes and related complications (Ramesh & Pugalendi, 2007).
Synthesis of Novel Compounds
- Research into synthesizing novel compounds using this compound derivatives is significant in drug development and biochemistry. For instance, studies on the synthesis of inosine building blocks for oligonucleotides reveal the compound's importance in creating new biochemical tools and pharmaceutical agents (Köstler & Rosemeyer, 2009).
Inhibitor Development for Pest Control
- This compound is also relevant in developing inhibitors for pest control. For example, thiazolylhydrazone derivatives show potential as competitive inhibitors for agricultural pests, indicating the role of this compound derivatives in creating more effective and environmentally friendly pesticides (Yang et al., 2018).
Eigenschaften
IUPAC Name |
7-hexylicosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-7-10-13-14-15-16-17-18-19-22-25-26(23-20-11-8-5-2)24-21-12-9-6-3/h26H,4-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUJYJPNVXXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303359 |
Source


|
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55333-99-8 |
Source


|
| Record name | 7-n-Hexyleicosane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157988 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hexylicosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30303359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

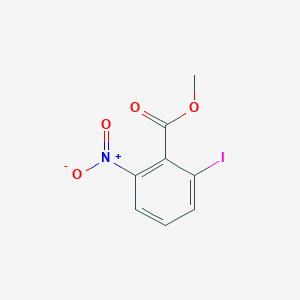


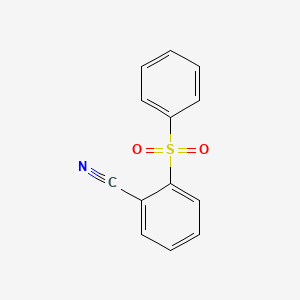


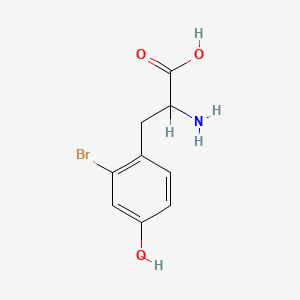

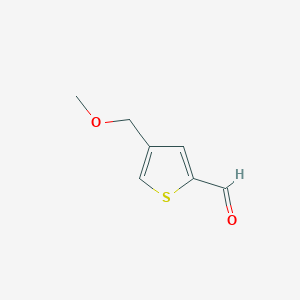


![4-Chloro-2-[(dimethylamino)methyl]phenol](/img/structure/B3053628.png)

